
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate is a compound that combines the structural features of imidazole and methacrylate Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while methacrylate is a derivative of methacrylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-imidazol-5-yl)methyl methacrylate typically involves the reaction of 4-methyl-1H-imidazole with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate can undergo various chemical reactions, including:
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers with imidazole functionalities.
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used for free radical polymerization.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Polymerization: Polymers with imidazole side chains.
Substitution Reactions: Substituted imidazole derivatives.
Oxidation and Reduction: Oxidized or reduced imidazole compounds.
Aplicaciones Científicas De Investigación
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with imidazole groups, which can act as ligands for metal ions.
Biology: Imidazole-containing polymers can be used in bioseparation processes, such as affinity chromatography for protein purification.
Industry: Used in the production of advanced materials, such as coatings and adhesives, where the imidazole group can improve adhesion and thermal stability.
Mecanismo De Acción
The mechanism of action of (4-Methyl-1H-imidazol-5-yl)methyl methacrylate is primarily related to its ability to form polymers and interact with various molecular targets. The imidazole group can coordinate with metal ions, making it useful in catalysis and metal ion sequestration. Additionally, the methacrylate group allows for polymerization, leading to the formation of materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methyl-1H-imidazol-5-yl)methyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
(4-Methyl-1H-imidazol-5-yl)methyl ethacrylate: Similar structure but with an ethacrylate group.
(4-Methyl-1H-imidazol-5-yl)methyl butacrylate: Similar structure but with a butacrylate group.
Uniqueness
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate is unique due to the presence of both imidazole and methacrylate functionalities. This combination allows for the formation of polymers with specific properties, such as enhanced thermal stability and metal ion coordination. The methacrylate group also provides a reactive site for polymerization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(5-methyl-1H-imidazol-4-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)9(12)13-4-8-7(3)10-5-11-8/h5H,1,4H2,2-3H3,(H,10,11) |
Clave InChI |
GLZOOCLXXAOBLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)COC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


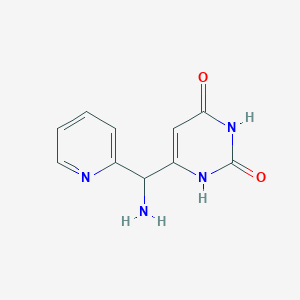
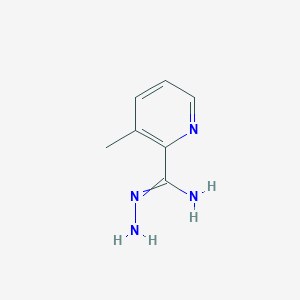
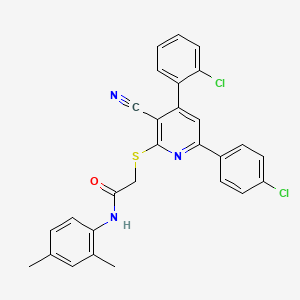

![2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769520.png)
![6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11769522.png)
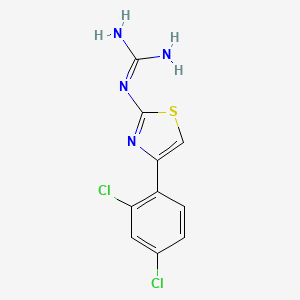
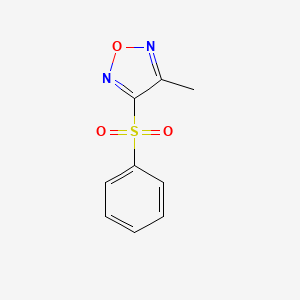
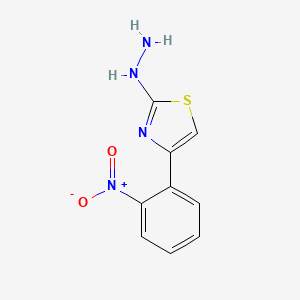
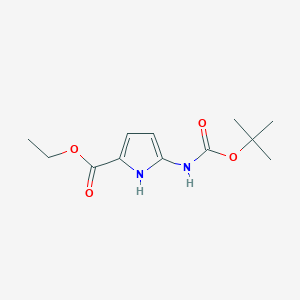
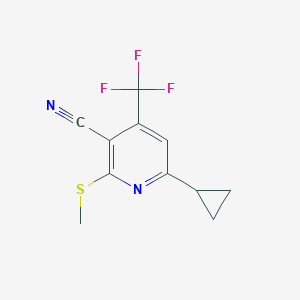

![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)
![(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)
